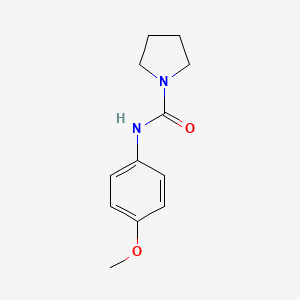
2-(4-Propan-2-ylpiperazin-1-yl)-1-pyrrolidin-1-ylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Propan-2-ylpiperazin-1-yl)-1-pyrrolidin-1-ylethanone is a chemical compound that has gained significant attention in the scientific community due to its potential as a pharmacological agent. This compound is commonly referred to as PEP-1 and is a derivative of pyrrolidine. PEP-1 has shown promise in various scientific research applications due to its unique properties, including its ability to cross the blood-brain barrier.
Mechanism of Action
PEP-1 works by binding to specific receptors in the body, including dopamine receptors and sigma-1 receptors. This binding results in a cascade of biochemical reactions that ultimately lead to its pharmacological effects.
Biochemical and Physiological Effects
PEP-1 has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which may be responsible for its neuroprotective effects. PEP-1 has also been shown to modulate the activity of certain ion channels in the body, which may be responsible for its anticancer effects.
Advantages and Limitations for Lab Experiments
One advantage of PEP-1 is its ability to cross the blood-brain barrier, making it a potentially useful pharmacological agent for the treatment of neurological diseases. However, PEP-1 is a relatively new compound, and its safety and efficacy have not been fully established. Additionally, its synthesis is complex and requires specialized equipment and expertise.
Future Directions
There are several future directions for research on PEP-1. One area of research is the development of more efficient and cost-effective synthesis methods. Additionally, further studies are needed to fully understand the safety and efficacy of PEP-1 in various pharmacological applications. Finally, PEP-1 may hold promise as a therapeutic agent for other diseases, such as diabetes and cardiovascular disease, and further research in these areas is warranted.
In conclusion, PEP-1 is a promising pharmacological agent that has shown potential in various scientific research applications. Its unique properties, including its ability to cross the blood-brain barrier, make it a potentially useful compound for the treatment of neurological diseases and cancer. However, further research is needed to fully understand its safety and efficacy in these applications.
Synthesis Methods
The synthesis of PEP-1 involves the reaction of 4-(2-hydroxyethyl)-1-piperazinepropanol with pyrrolidin-2-one in the presence of a suitable solvent and catalyst. This reaction yields PEP-1 with a high yield and purity.
Scientific Research Applications
PEP-1 has been extensively studied for its potential as a pharmacological agent. It has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. PEP-1 has also been studied for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
properties
IUPAC Name |
2-(4-propan-2-ylpiperazin-1-yl)-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O/c1-12(2)15-9-7-14(8-10-15)11-13(17)16-5-3-4-6-16/h12H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DURPXKINUKHVEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)CC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Propan-2-ylpiperazin-1-yl)-1-pyrrolidin-1-ylethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(3-Chlorophenyl)sulfonylpiperazin-1-yl]-(2,4-difluorophenyl)methanone](/img/structure/B7477973.png)
![1-[(2-chlorophenyl)methyl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7477976.png)

![[2-Oxo-2-(2-phenylanilino)ethyl] 3-aminopyrazine-2-carboxylate](/img/structure/B7477986.png)

![N-[3-(1-adamantylamino)-3-oxopropyl]benzamide](/img/structure/B7477997.png)
![Methyl 4-[3-(3,4,5-trimethoxyphenyl)propanoyloxy]benzoate](/img/structure/B7478009.png)




![3-[Methyl(thiophene-2-carbonyl)amino]propanoic acid](/img/structure/B7478067.png)
